molecular formula C18H14N4O2S2 B2888619 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide CAS No. 942004-43-5

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

Cat. No. B2888619
CAS RN: 942004-43-5
M. Wt: 382.46
InChI Key: RQCUFDLAKLENSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Research on thiazole derivatives has shown their potential as antioxidant agents. The synthesis of new derivatives, including thiazol-acetamide thiazolyl-pyrrole analogs, has been explored, and their antioxidant activity was assessed through DPPH radical spectrophotometric technique, highlighting their potential for medical and pharmaceutical applications as antioxidant compounds (Hossan, 2020).

Anti-inflammatory and Antimicrobial Activities

Thiazolo[4,5-d]pyridazinones have been synthesized and tested for their analgesic, anti-inflammatory, and antimicrobial activities. These compounds have shown promising results in in vivo studies, indicating their potential in developing new therapeutic agents targeting inflammation and microbial infections (Demchenko et al., 2015).

Antitumor Effects

A series of thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety has been synthesized, showing significant in vitro antitumor activity against various human cancer cell lines. These findings suggest the applicability of thiazolo-pyridazinone derivatives in cancer research, particularly for their potential role as inhibitors of specific kinases associated with cancer progression (El‐All et al., 2015).

Glutaminase Inhibition

Thiadiazole derivatives, such as BPTES analogs, have been investigated for their role as glutaminase inhibitors, showing potential for treating cancer by attenuating the growth of tumor cells. This research underlines the importance of thiazole-based compounds in developing new cancer therapies (Shukla et al., 2012).

properties

IUPAC Name

2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-11-19-16-17(26-11)15(13-8-5-9-25-13)21-22(18(16)24)10-14(23)20-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCUFDLAKLENSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

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